1-(1-Ethoxyethoxy)-3-nitropropane

Description

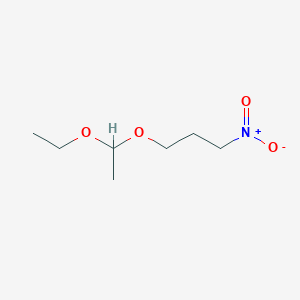

1-(1-Ethoxyethoxy)-3-nitropropane is an aliphatic nitro compound featuring a nitro group (-NO₂) at the third carbon and a 1-ethoxyethoxy moiety (-OCH₂CH₂O-) at the first carbon of a propane backbone. Acetals like 1-(1-ethoxyethoxy)-pentane (identified as a wine age marker ) share the ethoxyethoxy group, suggesting similar stability under specific conditions. Nitroalkanes such as 3-fluoro-1-nitropropane highlight the influence of substituents on reactivity and physical characteristics.

Properties

CAS No. |

94447-54-8 |

|---|---|

Molecular Formula |

C7H15NO4 |

Molecular Weight |

177.20 g/mol |

IUPAC Name |

1-(1-ethoxyethoxy)-3-nitropropane |

InChI |

InChI=1S/C7H15NO4/c1-3-11-7(2)12-6-4-5-8(9)10/h7H,3-6H2,1-2H3 |

InChI Key |

DZEFPGGPXPLZEZ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(C)OCCC[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(1-Ethoxyethoxy)-3-nitropropane typically involves the reaction of 3-nitropropane-1,2-diol with ethyl vinyl ether under acidic conditions. The reaction proceeds through the formation of an intermediate acetal, which is then hydrolyzed to yield the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-(1-Ethoxyethoxy)-3-nitropropane undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The ethoxyethoxy group can be substituted with other nucleophiles under appropriate conditions.

Hydrolysis: The compound can be hydrolyzed to yield 3-nitropropane-1,2-diol and ethanol.

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as halides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(1-Ethoxyethoxy)-3-nitropropane has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving nitro group reduction and its effects on biological systems.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(1-Ethoxyethoxy)-3-nitropropane exerts its effects involves the interaction of its nitro group with various molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can then interact with biological molecules, leading to various biochemical effects. The ethoxyethoxy group may also play a role in modulating the compound’s reactivity and interactions.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key attributes of 1-(1-Ethoxyethoxy)-3-nitropropane with structurally related compounds:

Key Research Findings

- Acetal Group Influence: The ethoxyethoxy group in this compound likely confers hydrolytic stability, similar to acetals like 1-(1-ethoxyethoxy)-pentane, which resist degradation in wine matrices . However, the nitro group may introduce polarity, affecting solubility and reactivity compared to non-nitro acetals.

- Nitro Group Reactivity: Aliphatic nitro compounds such as 3-fluoro-1-nitropropane exhibit nucleophilic reactivity at the nitro-bearing carbon .

- Structural Rigidity vs. Flexibility : The lactone ring in 3S-3-(1-Ethoxyethoxy)-γ-butyrolactone imposes rigidity, limiting conformational freedom compared to the linear propane backbone of the target compound. This could influence applications in chiral synthesis or catalysis.

- Aromatic vs. Aliphatic Nitro Compounds: Aromatic nitro derivatives like 1-(2-Amino-6-nitrophenyl)ethanone often exhibit higher thermal stability but may pose synthesis challenges due to competing reactions (e.g., reduction of nitro groups in the presence of amines).

Hazard and Toxicity Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.